

sodium tetraborate pentahydrate CAS number 12179-04-3 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium tetraborate pentahydrate*

Cat. No.: *B1171922*

[Get Quote](#)

An In-Depth Technical Guide to **Sodium Tetraborate Pentahydrate** (CAS No. 12179-04-3)

Introduction

Sodium tetraborate pentahydrate (CAS No. 12179-04-3), commonly known as borax pentahydrate, is a hydrated salt of boric acid. It is a significant industrial chemical with a wide range of applications, from the manufacturing of specialized glass and ceramics to its use as a buffering agent in laboratory settings.^{[1][2]} This document provides a comprehensive overview of its core properties, experimental protocols for its analysis, and key safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Sodium tetraborate pentahydrate is a white, odorless, crystalline solid.^{[3][4]} It is stable in dry air but can slowly absorb moisture under humid conditions to convert to the decahydrate form.

^[1] Its solutions in water are alkaline.^{[1][5]}

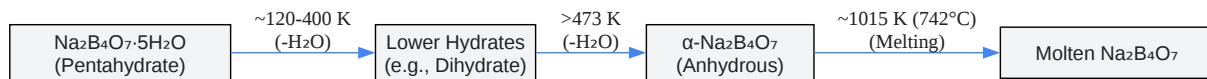
Data Presentation: Core Properties

Property	Value	Source(s)
Chemical Formula	<chem>Na2B4O7·5H2O</chem>	[2]
Molecular Weight	291.3 g/mol	[2] [6]
Appearance	White, odorless crystalline solid or powder	[3] [4]
Density	1.815 - 1.82 g/cm ³	[1] [6] [7]
Melting Point	Decomposes; loses water of hydration starting around 122-200°C (252-392°F). The anhydrous form melts at 742°C.	[2] [3] [6]
Boiling Point	1,575 °C (for anhydrous form)	[8] [9]
pH	~9.24 (1% solution at 20°C); ~9.69 (saturated solution at 20°C)	[7] [9]
Vapor Pressure	Negligible / Not applicable	[7] [10]
log Pow (Octanol/Water)	-1.53	[9]

Data Presentation: Solubility in Water

Temperature	Solubility (g/L or %)	Source(s)
20 °C	37 g/L (3.7%)	[7]
20 °C	38 g/L	[3] [4]
20 °C	49.74 g/L	[9]
25 °C	31 g/L (3.1%)	[10]
100 °C	501 g/L (50.1%)	[7]
Room Temperature	~3%	[2] [6]

Chemical Behavior and Thermal Decomposition


Hydrolysis in Aqueous Solution

When dissolved in water, **sodium tetraborate pentahydrate** does not simply dissociate. The tetraborate ion ($[\text{B}_4\text{O}_5(\text{OH})_4]^{2-}$) hydrolyzes to form boric acid and hydroxide ions, which results in the characteristic alkaline pH of the solution. This equilibrium makes it an effective pH buffer.

Caption: Hydrolysis of the tetraborate ion in water.

Thermal Decomposition

Upon heating, **sodium tetraborate pentahydrate** undergoes a multi-stage thermal decomposition process. It first loses its water of hydration to form anhydrous borax ($\text{Na}_2\text{B}_4\text{O}_7$), which then melts at a much higher temperature.^{[3][11]} The dehydration process involves distinct steps corresponding to the removal of different water molecules from the crystal lattice. ^{[12][13]}

[Click to download full resolution via product page](#)

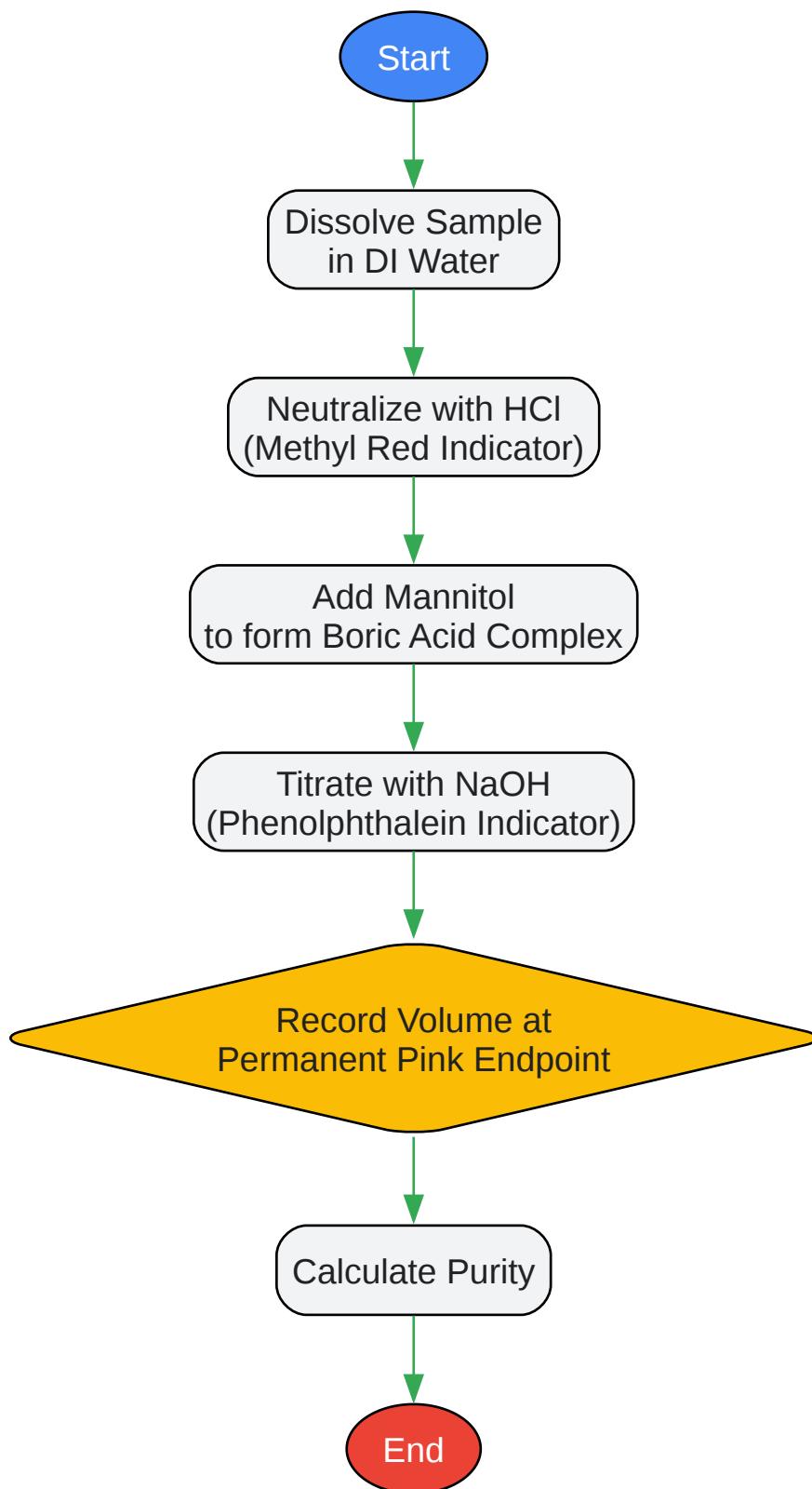
Caption: Thermal decomposition pathway of **sodium tetraborate pentahydrate**.

Safety and Handling

Sodium tetraborate pentahydrate is classified as hazardous, primarily causing serious eye irritation and being suspected of damaging fertility or the unborn child.^{[7][8]}

Hazard Class	GHS Classification	Precautionary Statements
Eye Irritation	Category 2A	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] [9]
Reproductive Toxicity	Category 1B / 2	P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. [7] [8] [14]
Acute Toxicity	Category 5 (Oral)	May be harmful if swallowed. [7] [15]

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear protective gloves, safety goggles, and appropriate clothing. Wash thoroughly after handling.[\[8\]](#)[\[9\]](#) **Storage:** Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from incompatible materials such as strong acids and metallic salts.[\[8\]](#)[\[14\]](#) **Disposal:** Dispose of contents/container in accordance with local, state, and federal regulations.[\[7\]](#)[\[9\]](#)


Experimental Protocols

Protocol for Titrimetric Assay of Purity

This method is based on the principle of acid-base titration. The tetraborate is reacted with an acid, and then a polyol (like mannitol or glycerol) is added to form a stronger boric acid complex, which can then be titrated with a strong base.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- Sample Preparation: Accurately weigh approximately 0.5 g of **sodium tetraborate pentahydrate** and dissolve it in 50 mL of deionized, CO₂-free water.
- Neutralization: Add a few drops of methyl red indicator. Titrate with standardized 0.5 N hydrochloric acid (HCl) until the solution turns a pinkish-yellow color (pH ~5.4).
- Complexation: Add 8-10 g of mannitol or an equivalent amount of glycerol to the neutralized solution. The solution will become acidic again due to the formation of the mannitol-boric acid complex.
- Final Titration: Add phenolphthalein indicator. Titrate immediately with standardized 0.1 N sodium hydroxide (NaOH) until a permanent pink endpoint is achieved.
- Calculation: The purity is calculated based on the volume of NaOH consumed in the final titration step. Each mL of 1 N NaOH corresponds to 0.07283 g of Na₂B₄O₇·5H₂O.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for titrimetric purity analysis.

Protocol for Preparation of 0.1 M Borate Buffer (pH ~9.2)

Sodium tetraborate solutions are commonly used as buffers in electrophoresis and other biochemical applications.[19][20]

Methodology:

- Reagents: **Sodium Tetraborate Pentahydrate** ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 5\text{H}_2\text{O}$, FW: 291.3 g/mol), deionized water.
- Preparation: To prepare 1 liter of a 0.1 M solution, weigh 29.13 g of **sodium tetraborate pentahydrate**.
- Dissolution: Dissolve the powder in approximately 800 mL of deionized water in a 1 L beaker. Gentle heating and stirring may be required to fully dissolve the salt.
- Final Volume & pH Check: Once dissolved and cooled to room temperature, transfer the solution to a 1 L volumetric flask. Bring the volume up to the 1 L mark with deionized water and mix thoroughly.
- pH Adjustment: The pH of this solution will be approximately 9.2. For precise pH values, the solution can be adjusted by adding small amounts of boric acid (to lower pH) or a strong base like NaOH (to raise pH).[21]

Protocol for Analysis of Sulfate Impurity (Gravimetric)

This protocol is adapted from the American Chemical Society (ACS) reagent chemical standards for determining sulfate impurities.[18]

Methodology:

- Sample Preparation: Dissolve 8.0 g of the sample in 120 mL of warm water. Add 6 mL of hydrochloric acid.
- Precipitation: Heat the solution to boiling and add 5 mL of 12% barium chloride (BaCl_2) solution to precipitate any sulfate ions as barium sulfate (BaSO_4).

- Digestion: Cover the beaker and digest on a hot plate (~100 °C) for 2 hours, then allow it to stand for at least 8 hours. This allows the precipitate to fully form and settle.
- Filtration & Washing: Filter the precipitate through ashless filter paper. Wash the precipitate thoroughly with hot deionized water to remove any co-precipitated impurities.
- Ignition & Weighing: Transfer the filter paper and precipitate to a tared crucible. Ignite at a high temperature to burn off the paper and leave pure BaSO₄. Cool in a desiccator and weigh.
- Calculation: The weight of the BaSO₄ precipitate is used to calculate the original concentration of sulfate in the sample. A blank determination should be run to correct for any background contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Borax pentahydrate-Liaoning Boron Technology Co., LTD [en.lnpdkj.com]
- 2. centro-chem.com [centro-chem.com]
- 3. Sodium tetraborate pentahydrate | 12179-04-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 12179-04-3: Sodium tetraborate pentahydrate [cymitquimica.com]
- 6. Sodium tetraborate pentahydrate | B4H10Na2O12 | CID 86341921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. navybrand.com [navybrand.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Sodium Tetraborate | Na₂B₄O₇ | CID 10219853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. ingredi.com [ingredi.com]
- 15. columbuschemical.com [columbuschemical.com]
- 16. scribd.com [scribd.com]
- 17. CN104535709A - Method for measuring content of sodium tetraborate in sintering promoting agent - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. isp.idaho.gov [isp.idaho.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [sodium tetraborate pentahydrate CAS number 12179-04-3 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171922#sodium-tetraborate-pentahydrate-cas-number-12179-04-3-properties\]](https://www.benchchem.com/product/b1171922#sodium-tetraborate-pentahydrate-cas-number-12179-04-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com